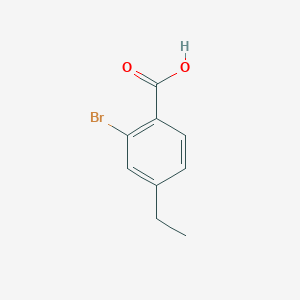

2-Bromo-4-ethylbenzoic acid

Description

Significance of Halogenated Benzoic Acid Derivatives in Organic Chemistry

Halogenated benzoic acid derivatives are a cornerstone of modern organic chemistry, primarily due to the unique properties conferred by the halogen substituent. The presence of a halogen atom, such as bromine, on the benzene (B151609) ring can significantly influence the molecule's reactivity. The electronegativity of the halogen can create a site for nucleophilic substitution reactions, while its size can introduce steric effects that direct the course of chemical transformations.

These derivatives serve as versatile precursors in the synthesis of a wide range of more complex molecules. In medicinal chemistry, the incorporation of halogenated benzoic acid moieties into drug candidates can enhance their biological activity and pharmacokinetic properties. The bromine atom, in particular, can participate in various coupling reactions, such as the Suzuki and Heck reactions, which are powerful tools for forming carbon-carbon bonds and constructing intricate molecular architectures.

Research Landscape and Key Areas of Investigation for 2-Bromo-4-ethylbenzoic Acid

The research landscape for this compound is primarily centered on its utility as a chemical intermediate. While direct therapeutic applications of the compound itself are not extensively documented, its role as a precursor in the synthesis of potentially bioactive molecules is a key area of investigation. Researchers in medicinal chemistry are exploring its use in the development of new pharmaceutical compounds.

The compound's structural features make it a valuable building block in the synthesis of various heterocyclic compounds and other complex organic structures. Its reactivity allows for the introduction of diverse functional groups, enabling the creation of novel molecules with tailored properties for applications in materials science and agrochemicals. The study of its reaction mechanisms and pathways also contributes to a deeper understanding of fundamental organic chemistry principles.

Structural Context and Isomeric Considerations within Ethylbromobenzoic Acids

Isomers, molecules with the same molecular formula but different arrangements of atoms, often exhibit distinct physical and chemical properties. In the context of ethylbromobenzoic acids, several positional isomers exist, each with the bromine and ethyl groups at different positions on the benzoic acid ring. Understanding the properties of these isomers is crucial for appreciating the unique characteristics of this compound.

For instance, 3-Bromo-4-ethylbenzoic acid and 4-Bromo-2-ethylbenzoic acid are two of its structural isomers. cymitquimica.com The position of the substituents significantly impacts the electronic environment of the aromatic ring and the steric hindrance around the carboxylic acid group. These differences can lead to variations in acidity, reactivity in synthetic transformations, and ultimately, the biological activity of any derivative compounds.

The presence of the ethyl group at the 4-position and the bromine at the 2-position in this compound creates a specific steric and electronic environment that can be strategically exploited in organic synthesis. The ortho-bromo substituent can influence the conformation of the carboxylic acid group and participate in ortho-lithiation reactions, providing a pathway to further functionalization of the aromatic ring.

| Property | This compound | 3-Bromo-4-ethylbenzoic acid | 4-Bromo-2-ethylbenzoic acid |

| Molecular Formula | C₉H₉BrO₂ | C₉H₉BrO₂ | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol | 229.07 g/mol | 229.07 g/mol |

| CAS Number | 51605-87-9 aobchem.com | 99548-53-5 | 644984-78-1 cymitquimica.com |

| Melting Point | Not reported | 164-166 °C hoffmanchemicals.com | Not reported |

| Key Structural Feature | Bromine at position 2, Ethyl at position 4 | Bromine at position 3, Ethyl at position 4 | Bromine at position 4, Ethyl at position 2 |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-ethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRHTAUMQSPSRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Ethylbenzoic Acid and Its Precursors

Established Synthetic Pathways to 2-Bromo-4-ethylbenzoic Acid

Directed Bromination Strategies

Direct bromination of 4-ethylbenzoic acid is a common and straightforward method for synthesizing this compound. This electrophilic aromatic substitution reaction is guided by the directing effects of the substituents on the benzene (B151609) ring. The ethyl group is an ortho-, para- director, while the carboxylic acid group is a meta- director. The interplay of these directing effects, along with steric hindrance, influences the regioselectivity of the bromination.

One established method involves the use of bromine (Br₂) in acetic acid with sulfuric acid as a catalyst. The ethyl group's activating and ortho-, para-directing nature, combined with the deactivating and meta-directing effect of the carboxylic acid, favors bromination at the 2-position (ortho to the ethyl group and meta to the carboxyl group). To enhance safety and control, an alternative system using sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) in sulfuric acid can be used to generate bromine in situ.

A study on the bromination of 4-ethylbenzoic acid using N-bromosuccinimide (NBS) and benzoyl peroxide in tetrachloromethane resulted in the formation of 4-(1-bromoethyl)benzoic acid, indicating that under these conditions, radical substitution on the ethyl group is favored over electrophilic aromatic substitution on the ring. cmu.edu

Table 1: Comparison of Directed Bromination Methods for 4-ethylbenzoic Acid

| Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| Br₂ | H₂SO₄ | Acetic Acid | 50-70 | 6-8 | 65-75 |

| NaBr, H₂O₂ | H₂SO₄ | - | 30-50 | 4-6 | 70-78 |

| NBS | Benzoyl Peroxide | CCl₄ | Reflux | - | - cmu.edu |

This table is based on data for the synthesis of this compound, except for the NBS reaction which yields a different product.

Conversion from Related Aromatic Precursors

The synthesis of this compound can also be achieved through multi-step sequences starting from other aromatic compounds. One approach involves the bromination of 4-methylbenzoic acid to yield 2-bromo-4-methylbenzoic acid. Subsequent reaction of the corresponding acid chloride with an ethyl Grignard reagent (ethylmagnesium bromide) followed by hydrolysis can introduce the ethyl group.

Another strategy could involve the introduction of the ethyl group via Friedel-Crafts alkylation or cross-coupling reactions on a pre-brominated benzoic acid derivative. For instance, a suitable brominated benzoic acid could be coupled with an ethylating agent using a palladium catalyst. Research on related compounds, such as the synthesis of 4-alkyl derivatives from 4-bromo-2-methylbenzoic acid methyl ester via palladium-catalyzed cross-coupling, suggests the feasibility of such routes. nih.gov

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Palladium, copper, and photocatalytic systems are at the forefront of these advancements for the functionalization of benzoic acid derivatives.

Palladium-Catalyzed Synthesis Routes

Palladium catalysis is a powerful tool for C-H bond functionalization and cross-coupling reactions. While direct palladium-catalyzed C-H bromination of 4-ethylbenzoic acid is not a commonly reported specific route, related transformations highlight its potential. For example, palladium-catalyzed decarboxylative cross-dehydrogenative coupling has been used to synthesize meta-substituted biaryls from aromatic acids. sci-hub.se This suggests the possibility of developing a palladium-catalyzed method for the direct C-H functionalization of 4-ethylbenzoic acid at the 2-position.

Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in synthesizing precursors or derivatives of this compound. The bromine atom in this compound can participate in palladium-catalyzed reactions like the Kumada-Tamao-Corriu reaction, coupling with Grignard reagents to form alkylated derivatives. The Suzuki reaction, another palladium-catalyzed process, has been used to synthesize 4-aryl derivatives from related benzoic acids. nih.gov

A recent study detailed a palladium(II)-catalyzed regiodivergent oxypalladation/C–H annulation of alkynylaryl carboxylates with o-bromobenzoic acids. acs.org While not a direct synthesis of the target molecule, it showcases the utility of bromobenzoic acids in complex palladium-catalyzed transformations.

Copper-Mediated Synthetic Transformations

Copper catalysts offer a more economical alternative to palladium for certain transformations. Copper-catalyzed reactions are particularly relevant for the synthesis and functionalization of halogenated benzoic acids. For instance, a chemo- and regioselective copper-catalyzed amination of 2-bromobenzoic acids has been developed, demonstrating that the bromine atom adjacent to the carboxylic acid can be selectively replaced. nih.gov This highlights a potential functionalization pathway for this compound.

Copper-catalyzed hydroxylation of ortho-bromobenzylic alcohols has also been reported, providing a method to introduce a hydroxyl group in the ortho position to a bromine atom. core.ac.uk While not directly applicable to the synthesis of this compound, it illustrates the utility of copper in modifying related structures. Additionally, a patented method describes the hydrolysis of 2-bromo-4,5-dialkoxybenzoic acid in the presence of a copper compound and an amine to produce 4,5-dialkoxy-2-hydroxybenzoic acid, further demonstrating copper's role in transformations of brominated benzoic acids. google.com

Photocatalytic Methods in Benzoic Acid Functionalization

Photocatalysis represents an emerging and sustainable approach to organic synthesis. While specific photocatalytic methods for the direct synthesis of this compound are not yet well-established, research into the photocatalytic degradation and functionalization of benzoic acids is growing.

Studies have investigated the photocatalytic degradation of benzoic acid and its derivatives using materials like titanium dioxide (TiO₂). researchgate.netnih.gov These processes typically involve the generation of highly reactive species that can lead to the breakdown of the aromatic ring. However, controlling these reactive species to achieve selective functionalization is a key area of ongoing research. For example, graphitic carbon nitride (g-C₃N₄) has been used as a photocatalyst for the synthesis of aryl acids from aryl halides under blue light irradiation. rsc.org This indicates the potential for developing photocatalytic methods for the synthesis of complex benzoic acid derivatives.

The development of site-selective C-H functionalization of benzoic acids remains a significant challenge. cas.cngonzaga.edu While ortho-C-H functionalization is more established, meta-selective functionalization of electron-poor arenes like benzoic acid derivatives is less common. cas.cngonzaga.edu Future advancements in photocatalysis may provide novel and efficient pathways for the selective bromination of 4-ethylbenzoic acid.

Retrosynthetic Analysis and Strategic Disconnections for this compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-bromine (C-Br) and carbon-carbon (C-C) bonds of the ethyl group, as well as the carboxylic acid functional group.

Two main retrosynthetic strategies emerge:

Strategy A: Late-stage Bromination. This approach involves the initial synthesis of 4-ethylbenzoic acid followed by a regioselective bromination at the C-2 position. The key challenge lies in controlling the regioselectivity of the bromination, as the ethyl group is an ortho-, para-director and the carboxylic acid is a meta-director. However, the activating effect of the ethyl group generally directs the incoming electrophile to the positions ortho to it.

Strategy B: Early-stage Bromination. This strategy begins with a readily available brominated toluene (B28343) derivative, such as 2-bromo-4-methyltoluene. The synthesis then proceeds by modifying the methyl group to an ethyl group and subsequently oxidizing the new alkyl side chain to a carboxylic acid. This approach can offer better control over the bromine's position from the outset.

A less common approach involves the formation of the ethyl group via a Grignard reaction. This would entail the bromination of 4-methylbenzoic acid to 2-bromo-4-methylbenzoic acid, conversion to the acid chloride, and subsequent reaction with ethylmagnesium bromide.

Process Intensification and Scalability Studies for this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process intensification and scalability to ensure efficiency, safety, and cost-effectiveness.

Key Synthetic Routes and Scalability Considerations:

Two primary synthetic routes are considered for large-scale production:

Direct Bromination of 4-Ethylbenzoic Acid: This is a common and direct method. The reaction is typically carried out using bromine (Br₂) in acetic acid with a catalytic amount of sulfuric acid. Steric and electronic factors favor the bromination at the ortho position to the ethyl group. To mitigate the hazards associated with using liquid bromine, alternative brominating systems have been developed. A notable example is the in-situ generation of Br+ ions from the reaction of sodium bromide (NaBr) with hydrogen peroxide (H₂O₂) in sulfuric acid, which allows for a safer and more controlled bromination process.

| Parameter | Typical Conditions for Br₂/AcOH | Optimized Protocol with H₂O₂/NaBr |

| Molar Ratio | 1:1.2 (4-ethylbenzoic acid:Br₂) | 1:1.2:1.5:0.6 (acid:NaBr:H₂O₂:H₂SO₄) |

| Catalyst | 0.1–0.3 equiv H₂SO₄ | - |

| Temperature | 50–70°C | 30–50°C |

| Reaction Time | 6–8 hours | 4–6 hours |

| Yield | 65–75% | 70–78% |

Oxidation of Brominated Ethyltoluene Derivatives: This two-step approach first involves the bromination of 4-ethyltoluene (B166476) to produce 2-bromo-4-ethyltoluene. This intermediate is then oxidized to yield this compound. Potassium permanganate (B83412) (KMnO₄) is a common oxidizing agent for this transformation. The use of a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can enhance the solubility of KMnO₄ in the organic phase and accelerate the reaction.

| Step | Reaction Conditions | Yield |

| Bromination of 4-Ethyltoluene | Brominating Agent: Br₂/FeBr₃ or H₂O₂/NaBr/H₂SO₄; Temperature: 40–60°C | 80–85% |

| Oxidation of 2-Bromo-4-ethyltoluene | Reactants: KMnO₄, TBAB catalyst; Molar Ratio: 1:3.2:0.05 (substrate:KMnO₄:TBAB); Temperature: 80–90°C; Reaction Time: 5–6 hours | 90–93% |

Process Intensification Strategies:

For large-scale synthesis, several process intensification strategies can be employed to improve efficiency and reduce costs. While specific studies on this compound are not extensively documented in the provided search results, general principles applicable to similar fine chemical syntheses include:

Continuous Flow Reactors: These offer better heat and mass transfer, improved safety for handling hazardous reagents like bromine, and the potential for higher throughput compared to batch reactors.

Catalyst and Solvent Recycling: Implementing procedures to recover and reuse catalysts, such as palladium catalysts in cross-coupling reactions or the phase transfer catalyst in oxidation reactions, can significantly reduce costs. smolecule.com Similarly, solvent recovery through distillation minimizes waste and environmental impact. smolecule.com

Real-time Reaction Monitoring: The use of in-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR), allows for real-time tracking of reactant consumption and product formation. smolecule.com This enables precise control over reaction conditions and endpoints, leading to improved yield and purity.

A cost analysis of analogous processes suggests that methods utilizing H₂O₂/NaBr can reduce raw material costs by approximately 20% compared to those using elemental bromine. However, a significant challenge in oxidation reactions with KMnO₄ is the management of byproducts, particularly the neutralization of sulfuric acid and the disposal of manganese dioxide.

Chemical Reactivity and Derivatization of 2 Bromo 4 Ethylbenzoic Acid

Transformations at the Aromatic Ring System

The aromatic ring of 2-Bromo-4-ethylbenzoic acid is substituted with three groups that influence its reactivity towards substitution:

Carboxylic Acid (-COOH): An electron-withdrawing and deactivating group that directs incoming electrophiles to the meta position (C3 and C5). youtube.comwikipedia.org

Bromo (-Br): An electron-withdrawing but ortho, para-directing deactivating group.

Ethyl (-CH₂CH₃): An electron-donating and activating group that directs to the ortho, para positions.

The bromine atom on the aromatic ring can be replaced by other halogens, particularly iodine or fluorine, through transition metal-catalyzed cross-coupling reactions. These halogen exchange reactions are valuable for modifying the reactivity of the molecule for subsequent steps. science.gov For example, an aryl bromide can be converted to an aryl iodide, which is a more reactive substrate for many palladium-catalyzed coupling reactions, via reaction with an iodide salt in the presence of a suitable copper or palladium catalyst. The introduction of fluorine often requires specialized reagents like cesium fluoride (B91410) in the presence of a palladium or copper catalyst.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regioselectivity is governed by the existing substituents. The carboxylic acid group strongly directs incoming electrophiles to the positions meta to it (C3 and C5). The ethyl group activates the ring and directs ortho and para to itself (C3 and C5). The bromo group also directs ortho and para (C1 and C3).

The positions at C3 and C5 are strongly favored due to the converging directing effects of all three groups.

Position C3: meta to -COOH, ortho to -CH₂CH₃, and ortho to -Br.

Position C5: meta to -COOH and para to -CH₂CH₃.

Therefore, electrophilic substitution reactions like nitration or sulfonation are expected to occur primarily at the C3 and C5 positions.

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid would introduce a nitro group (-NO₂), yielding a mixture of 3-nitro-2-bromo-4-ethylbenzoic acid and 5-nitro-2-bromo-4-ethylbenzoic acid. patsnap.com

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H) at the same positions. lumenlearning.com

Friedel-Crafts Reactions: Due to the presence of the strongly deactivating carboxylic acid group, Friedel-Crafts alkylation and acylation reactions are generally not successful with this substrate. wikipedia.org

Nucleophilic aromatic substitution (SNA_r), where a nucleophile displaces a leaving group (in this case, the bromide), is typically challenging on electron-rich or non-activated aromatic rings. youtube.com Successful S_NAr reactions generally require the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.org

In this compound, the carboxylic acid group is meta to the bromine, and the ethyl group is electron-donating. Neither substituent provides the necessary activation for a standard addition-elimination S_NAr mechanism. Therefore, reactions with common nucleophiles like hydroxides or alkoxides under typical conditions are unlikely to displace the bromide.

However, substitution may be possible under forcing conditions or via alternative mechanisms. For example, reaction with an extremely strong base, such as sodium amide (NaNH₂), could potentially proceed through a benzyne (B1209423) intermediate via an elimination-addition mechanism. chemistrysteps.comyoutube.com

Cross-Coupling Reactions of this compound

The presence of a bromine atom on the aromatic ring of this compound makes it an ideal substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex molecular frameworks.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, pairing organoboron compounds with organic halides. This compound readily participates in these reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions such as protodeboronation.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound

| Boronic Acid/Ester | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | High |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane | Excellent |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | Good |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination has emerged as a powerful method for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. This reaction allows for the synthesis of N-aryl derivatives from this compound, which are important structures in medicinal chemistry and materials science. The reaction is catalyzed by palladium complexes, typically employing sterically hindered phosphine ligands that facilitate the catalytic cycle.

The mechanism is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium amide complex, and finally, reductive elimination to form the C-N bond. The choice of base is critical and must be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions with the carboxylic acid group, which may require protection beforehand.

Table 2: Representative Buchwald-Hartwig Amination of this compound Derivatives

| Amine | Catalyst/Ligand | Base | Solvent | Product Type |

|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | N-Aryl Aniline Derivative |

| Morpholine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | N-Aryl Morpholine Derivative |

| Benzylamine | Pd₂(dba)₃ / RuPhos | LHMDS | THF | N-Aryl Benzylamine Derivative |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond Suzuki and Buchwald-Hartwig reactions, the bromine atom of this compound serves as a handle for other important transformations.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to form aryl alkynes, using a palladium catalyst and a copper(I) co-catalyst. Reacting this compound with an alkyne like trimethylsilylacetylene (B32187) would yield a 2-(alkynyl)-4-ethylbenzoic acid derivative, a valuable intermediate for synthesizing more complex heterocyclic structures.

Heck Reaction: The Heck reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This allows for the introduction of vinyl groups at the 2-position of the benzoic acid.

Stille Coupling: This reaction utilizes organotin reagents to form C-C bonds with the aryl bromide. While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki coupling.

Synthesis of Advanced Derivatives from this compound for Organic Synthesis

The strategic placement of reactive sites—the carboxylic acid and the bromo group—allows this compound to be used as a scaffold for building more elaborate molecules.

Preparation of Polymeric Building Blocks

While the direct polymerization of this compound is not widely documented, its derivatives are potential monomers for specialty polymers. For instance, after a cross-coupling reaction to introduce a polymerizable group (like a vinyl or styrenyl moiety via a Heck or Suzuki reaction), the resulting molecule can serve as a functional monomer. The carboxylic acid group can be converted to an ester or amide to modify solubility and reactivity. Such monomers can be incorporated into polymers to introduce specific functionalities, such as acidity, metal-binding sites, or specific recognition properties.

Functionalization for Complex Molecular Architectures

This compound is a valuable starting material for the multi-step synthesis of complex organic molecules, including pharmaceutical intermediates and fine chemicals. The two functional groups can be manipulated sequentially. For example, the carboxylic acid can first be converted into an ester or an amide. Subsequently, the bromo group can undergo a cross-coupling reaction to build the core carbon skeleton. This orthogonal reactivity is key to its utility. This approach allows for the systematic construction of complex targets where the benzoic acid moiety is a crucial part of the final structure.

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 Ethylbenzoic Acid

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. The predicted FTIR spectrum of 2-Bromo-4-ethylbenzoic acid exhibits characteristic absorption bands corresponding to its distinct functional moieties.

The most prominent feature in the FTIR spectrum is the broad absorption band expected in the region of 2500-3300 cm⁻¹ , which is characteristic of the O-H stretching vibration of the carboxylic acid group. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid dimers.

The carbonyl (C=O) stretching vibration of the carboxylic acid is predicted to appear as a strong, sharp absorption band around 1700-1725 cm⁻¹ . The position of this band is influenced by the electronic effects of the substituents on the benzene (B151609) ring.

The aromatic C-H stretching vibrations are anticipated to be observed as a series of weaker bands just above 3000 cm⁻¹ . The aliphatic C-H stretching vibrations of the ethyl group are expected in the 2850-2975 cm⁻¹ region.

Vibrations associated with the benzene ring, including C=C stretching, are predicted to give rise to several bands in the fingerprint region, typically between 1450 cm⁻¹ and 1600 cm⁻¹ . The C-O stretching of the carboxylic acid group is expected to appear around 1210-1320 cm⁻¹ , and the O-H bending vibration is predicted in the 1375-1440 cm⁻¹ range. The C-Br stretching vibration is anticipated to be found at lower wavenumbers, typically in the 500-600 cm⁻¹ region.

Table 1: Predicted FTIR Spectral Data for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500-3300 | O-H stretch | Carboxylic Acid |

| 2850-2975 | C-H stretch | Ethyl Group |

| >3000 | C-H stretch | Aromatic Ring |

| 1700-1725 | C=O stretch | Carboxylic Acid |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1375-1440 | O-H bend | Carboxylic Acid |

| 1210-1320 | C-O stretch | Carboxylic Acid |

Raman Spectroscopy, Including Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar and symmetric vibrations.

In the predicted Raman spectrum of this compound, the aromatic C=C stretching vibrations are expected to produce strong signals in the 1580-1620 cm⁻¹ region. The symmetric breathing mode of the benzene ring is also anticipated to be a prominent feature. The C-Br stretching vibration, which may be weak in the FTIR spectrum, is often more readily observed in the Raman spectrum.

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. For this compound, SERS could be employed to obtain a more intense and detailed vibrational spectrum, potentially allowing for the observation of weaker vibrational modes and providing information about the molecule's orientation on the enhancing substrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopic Characterization

The predicted ¹H NMR spectrum of this compound provides detailed information about the different proton environments in the molecule. The spectrum is expected to show signals corresponding to the aromatic protons, the ethyl group protons, and the acidic proton of the carboxylic acid.

The carboxylic acid proton (-COOH) is predicted to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm . Its broadness is due to chemical exchange and hydrogen bonding.

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The proton at position 6 (H-6), being ortho to the electron-withdrawing carboxylic acid group, is predicted to be the most deshielded, appearing as a doublet around 7.8-8.0 ppm . The proton at position 5 (H-5), which is ortho to the bromine atom, is expected to appear as a doublet of doublets in the range of 7.4-7.6 ppm . The proton at position 3 (H-3), situated between the ethyl and bromo substituents, is predicted to be the most shielded of the aromatic protons, appearing as a doublet around 7.2-7.4 ppm .

The ethyl group will give rise to two signals. The methylene (B1212753) protons (-CH₂-) are expected to appear as a quartet around 2.7-2.9 ppm , due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) are predicted to appear as a triplet around 1.2-1.4 ppm , resulting from coupling with the methylene protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.0-13.0 | broad singlet | 1H | -COOH |

| 7.8-8.0 | doublet | 1H | H-6 |

| 7.4-7.6 | doublet of doublets | 1H | H-5 |

| 7.2-7.4 | doublet | 1H | H-3 |

| 2.7-2.9 | quartet | 2H | -CH₂- |

¹³C NMR Spectroscopic Characterization

The predicted ¹³C NMR spectrum provides information about the different carbon environments in this compound. The spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

The carbonyl carbon of the carboxylic acid is predicted to be the most deshielded, with a chemical shift in the range of 165-170 ppm .

The aromatic carbons will resonate in the region of 120-145 ppm . The carbon attached to the carboxylic acid group (C-1) and the carbon attached to the bromine atom (C-2) are expected to be quaternary and will have distinct chemical shifts influenced by the electronegativity of the substituents. The carbon bearing the ethyl group (C-4) is also quaternary. The remaining three aromatic carbons (C-3, C-5, and C-6) are protonated and their chemical shifts can be assigned based on substituent effects.

The carbons of the ethyl group will appear at higher field. The methylene carbon (-CH₂-) is predicted to have a chemical shift in the range of 25-30 ppm , while the methyl carbon (-CH₃) is expected to be the most shielded, with a chemical shift around 15-20 ppm .

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (ppm) | Carbon Assignment |

|---|---|

| 165-170 | C=O |

| 140-145 | C-4 |

| 130-135 | C-6 |

| 125-130 | C-5 |

| 120-125 | C-1 |

| 115-120 | C-2 |

| 130-135 | C-3 |

| 25-30 | -CH₂- |

Advanced Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are spin-spin coupled. For this compound, a cross-peak would be expected between the methylene and methyl protons of the ethyl group. Correlations would also be observed between adjacent aromatic protons (H-5 with H-6, and H-5 with H-3).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated carbons. For example, the aromatic proton signals would correlate with their corresponding carbon signals in the ¹³C NMR spectrum, and the methylene and methyl proton signals would correlate with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, the carboxylic acid proton could show a correlation to the carbonyl carbon and the C-1 and C-6 carbons. The aromatic protons would show correlations to neighboring carbons, and the ethyl group protons would show correlations to the aromatic carbons they are attached to or are in close proximity to.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby confirming the structure of this compound.

Mass Spectrometry

Mass spectrometry is a fundamental analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is crucial for determining the precise molecular formula of a compound from its exact mass. For this compound, with a chemical formula of C9H9BrO2, the theoretical exact mass can be calculated. However, a search of scientific databases and literature did not yield any published experimental HRMS data. Such data would be essential for confirming the elemental composition and providing unequivocal identification of the molecule.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C9H9BrO2 |

| Monoisotopic Mass | 227.97859 Da |

| Average Mass | 229.07 g/mol |

Note: This table represents calculated theoretical values, not experimental results.

Electronic Spectroscopy

Electronic spectroscopy investigates the interaction of electromagnetic radiation with a molecule, leading to transitions between electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Diffuse Reflectance Studies

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule, which are characteristic of its chromophores. The benzoic acid moiety and its substituents in this compound are expected to exhibit absorption bands in the UV region. These absorptions are influenced by the electronic effects of the bromo and ethyl groups on the benzene ring. Diffuse reflectance spectroscopy would be a valuable technique for analyzing the compound in its solid state.

Despite the theoretical potential for such studies, no specific experimental UV-Vis absorption maxima (λmax) or diffuse reflectance data for this compound have been reported in the reviewed literature.

X-ray Crystallography of this compound and its Co-crystals

Solid-State Structural Determination

The solid-state structure of this compound has not been publicly documented. A crystal structure determination would elucidate how the molecules pack in the solid state, which is governed by various intermolecular forces. While crystallographic data for numerous other substituted benzoic acids are available, this information cannot be extrapolated to definitively describe the crystal structure of the title compound.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The carboxylic acid group in this compound is a strong hydrogen bond donor and acceptor. It is highly probable that this compound forms hydrogen-bonded dimers in the solid state, a common structural motif for carboxylic acids. Furthermore, the aromatic ring allows for the possibility of π-π stacking interactions. The presence of the bromine atom could also lead to halogen bonding.

An analysis of co-crystals involving this compound would also be of significant interest for the field of crystal engineering. However, no studies on the formation of co-crystals with this specific molecule, nor any analysis of its intermolecular interactions, have been found in the scientific literature.

While the chemical structure of this compound is known, there is a notable absence of published research detailing its spectroscopic and crystallographic properties. The specific data required to fulfill the sections on High-Resolution Mass Spectrometry, UV-Vis Spectroscopy, and X-ray Crystallography are not available in the public domain. Further experimental investigation is required to characterize this compound fully.

Research on Crystal Packing and Polymorphism of this compound Remains Undocumented in Publicly Available Scientific Literature

A thorough investigation into the crystallographic and polymorphic characteristics of the chemical compound this compound reveals a significant gap in the current scientific knowledge base. As of now, detailed experimental data on its crystal structure, molecular packing, and potential polymorphic forms have not been reported in publicly accessible databases or scholarly articles.

The exploration of a molecule's solid-state structure is fundamental to understanding its physicochemical properties. This is achieved through techniques like single-crystal X-ray diffraction, which elucidates the precise arrangement of atoms in the crystal lattice. This data allows for a comprehensive analysis of the crystal packing, which includes the identification of intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces that govern the supramolecular architecture.

Furthermore, the study of polymorphism—the ability of a solid material to exist in multiple crystalline forms—is crucial in fields like pharmaceuticals and materials science, as different polymorphs can exhibit distinct properties, including solubility, stability, and bioavailability.

Despite targeted searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and broader scientific literature, no specific entry or research paper detailing the crystal structure of this compound could be located. Consequently, an analysis of its crystal packing and an investigation into its polymorphic behavior cannot be conducted at this time.

The absence of this information indicates that the compound has likely not been the subject of single-crystal X-ray diffraction studies, or if such studies have been performed, the results have not been made public. Therefore, the scientific community awaits the experimental determination and publication of the crystal structure of this compound to enable a deeper understanding of its solid-state characteristics.

Computational Chemistry and Theoretical Investigations of 2 Bromo 4 Ethylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing insights that complement experimental findings. However, for 2-Bromo-4-ethylbenzoic acid, the following areas of computational analysis are absent from the current body of scientific literature.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

No peer-reviewed studies were identified that present DFT calculations to determine the bond lengths, bond angles, and dihedral angles of this compound. Such studies would typically provide a detailed three-dimensional model of the molecule's lowest energy conformation and offer insights into its electronic distribution.

Hartree-Fock (HF) and Semi-Empirical Computational Methods

Similarly, there is no available research detailing the use of Hartree-Fock or other semi-empirical methods to analyze this compound. These alternative computational approaches, while sometimes less accurate than DFT, can still provide valuable preliminary information on molecular properties.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The generation and analysis of an MEP map for this compound have not been reported.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. An analysis of the HOMO-LUMO energy gap and the spatial distribution of these orbitals for this compound is not present in the available literature. Such an analysis would provide theoretical predictions about its reactivity and spectroscopic properties.

Mechanistic Studies of Reactivity and Selectivity in Reactions of this compound

Understanding Substituent Effects on Reactivity

The interplay of the bromo and ethyl substituents on the benzoic acid ring is expected to significantly influence the reactivity of this compound. The electron-withdrawing nature of the bromine atom and the electron-donating nature of the ethyl group would have competing effects on the electron density of the aromatic ring and the acidity of the carboxylic acid group. However, no computational studies have been published that specifically investigate these substituent effects on the reaction mechanisms and selectivity of this compound.

Theoretical Investigations of Reaction Pathways and Transition States

For this compound, hypothetical reactions of interest could include esterification, decarboxylation, or nucleophilic aromatic substitution. Computational chemists would model the reactants, products, and any intermediates along the reaction coordinate. The primary goal would be to locate the transition state, which represents the highest energy point along the reaction pathway and is a critical determinant of the reaction rate.

The process of locating a transition state is computationally intensive. It involves optimizing the geometry of the molecule to find a first-order saddle point on the potential energy surface. This is a geometry where the energy is a maximum in one direction (the reaction coordinate) and a minimum in all other directions. Frequency calculations are then performed to confirm the nature of the stationary point. A true transition state will have exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms as they traverse the energy barrier.

The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate, a relationship described by the Arrhenius equation. By calculating the activation energies for different potential pathways, researchers could predict the most likely mechanism for a given reaction involving this compound.

For example, in a hypothetical study of its esterification, researchers might compare a direct acid-catalyzed pathway with a mechanism involving an acyl halide intermediate. The calculated transition state structures and activation energies would provide insight into which pathway is more energetically favorable.

Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies aim to establish a correlation between the molecular structure of a compound and its physicochemical properties. For this compound, computational methods could be used to predict a variety of properties based on its calculated electronic and geometric structure. These studies are valuable for understanding the behavior of the molecule and for designing new compounds with desired characteristics.

A key aspect of validating computational models is to compare calculated data with experimental observations. Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide experimental fingerprints of a molecule's structure and electronic environment. Computational chemistry can be used to simulate these spectra, and the degree of correlation with experimental data provides a measure of the accuracy of the computational method.

Infrared (IR) Spectroscopy: Computational methods can predict the vibrational frequencies of this compound. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds within the molecule. The calculated IR spectrum can be compared to an experimental spectrum to aid in the assignment of observed peaks to specific vibrational modes. For instance, the characteristic carbonyl (C=O) stretch of the carboxylic acid group and the C-Br stretch could be identified. Discrepancies between calculated and experimental frequencies are common due to factors like anharmonicity and solvent effects, and scaling factors are often applied to the computed frequencies to improve agreement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (δ) are sensitive to the local electronic environment of each nucleus. Computational methods, particularly DFT, can be used to calculate the magnetic shielding tensors for each atom in this compound, which are then converted into chemical shifts. These predicted ¹H and ¹³C NMR spectra can be compared with experimental data to confirm the molecular structure and to help assign resonances, especially in complex regions of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. For this compound, TD-DFT calculations could predict the wavelength of maximum absorption (λ_max) and the corresponding molar absorptivity. These calculated values can be compared with experimental UV-Vis spectra to understand the electronic structure and transitions of the molecule, such as π → π* transitions within the benzene (B151609) ring.

The table below illustrates the type of data that would be generated in such a comparative study, although it is important to reiterate that this is a hypothetical representation due to the lack of specific published data for this compound.

| Spectroscopic Data | Experimental Value (Hypothetical) | Computed Value (Hypothetical) |

| IR (cm⁻¹) | ||

| C=O Stretch | 1700 | 1725 |

| O-H Stretch | 3000 (broad) | 3050 |

| C-Br Stretch | 650 | 640 |

| ¹H NMR (ppm) | ||

| -COOH | 12.5 | 12.3 |

| Aromatic-H | 7.5 - 8.0 | 7.6 - 8.1 |

| -CH₂- | 2.7 | 2.65 |

| -CH₃ | 1.2 | 1.22 |

| ¹³C NMR (ppm) | ||

| C=O | 172 | 171.5 |

| C-Br | 120 | 121.3 |

| Aromatic-C | 125 - 145 | 126 - 144 |

| -CH₂- | 29 | 28.8 |

| -CH₃ | 15 | 15.2 |

| UV-Vis (nm) | ||

| λ_max | 245 | 248 |

Thermodynamic and Physico Chemical Research on 2 Bromo 4 Ethylbenzoic Acid

Acid-Base Equilibria of 2-Bromo-4-ethylbenzoic Acid

Determination of pKa Values

The determination of pKa values for benzoic acid derivatives typically involves potentiometric titration or spectrophotometric methods. These experimental techniques allow for precise measurement of the acid's dissociation in a given solvent, usually water, at a specific temperature (commonly 25°C). For comparative purposes, the established pKa of benzoic acid is approximately 4.20. oup.comgwu.edu

| Compound | pKa Value (at 25°C) |

|---|---|

| Benzoic acid | 4.20 oup.comgwu.edu |

| 2-Bromobenzoic acid | 2.84 lookchem.comguidechem.com |

| 4-Ethylbenzoic acid | 4.25 foodb.cahmdb.ca |

Influence of Halogen and Alkyl Substituents on Acidity

The acidity of a substituted benzoic acid is significantly influenced by the nature and position of the substituents on the benzene (B151609) ring. These effects are primarily categorized as inductive and resonance effects, which alter the electron density of the molecule and the stability of its conjugate base.

The bromine atom at the ortho-position (position 2) in this compound exerts a strong influence on acidity. Halogens are electronegative atoms that pull electron density away from the carboxylic group through the inductive effect (-I effect). libretexts.org This withdrawal of electron density helps to disperse the negative charge of the carboxylate anion formed upon deprotonation, thereby stabilizing it. A more stable conjugate base results in a stronger acid. The pKa of 2-bromobenzoic acid is 2.84, which is substantially lower (indicating stronger acidity) than that of benzoic acid (4.20), highlighting the potent acid-strengthening effect of an ortho-bromo substituent. lookchem.comguidechem.com This significant increase in acidity is often attributed to the "ortho effect," a combination of steric and electronic factors where most ortho-substituents, regardless of their electronic nature, increase the acid strength of benzoic acid. hcpgcollege.edu.inlibretexts.org

Conversely, the ethyl group at the para-position (position 4) is an alkyl group, which is generally considered to be electron-donating through an inductive effect (+I effect). libretexts.org Electron-donating groups increase the electron density on the carboxylate anion, which destabilizes the negative charge and makes the acid weaker (higher pKa). libretexts.org The pKa of 4-ethylbenzoic acid is 4.25, slightly higher than that of benzoic acid, which is consistent with the weak electron-donating nature of the ethyl group. foodb.cahmdb.ca

In this compound, these two effects are combined. The strong, acid-strengthening inductive effect of the ortho-bromo group is expected to dominate over the weak, acid-weakening effect of the para-ethyl group. Therefore, the pKa of this compound is predicted to be significantly lower than that of benzoic acid and 4-ethylbenzoic acid, and likely close to, but slightly higher than, the pKa of 2-bromobenzoic acid due to the minor counteracting effect of the ethyl group.

| Substituent | Position | Electronic Effect | Impact on Acidity |

|---|---|---|---|

| -Br | ortho (2-) | Electron-withdrawing (-I) | Increases (lowers pKa) |

| -CH₂CH₃ | para (4-) | Electron-donating (+I) | Decreases (raises pKa) |

Advanced Applications of 2 Bromo 4 Ethylbenzoic Acid in Chemical Research and Materials Science

Building Blocks for Functional Materials

The structure of 2-Bromo-4-ethylbenzoic acid lends itself to the synthesis of novel functional materials. The aromatic core provides rigidity, while the ethyl group can influence solubility and packing in the solid state. The reactive handles of the bromine and carboxylic acid groups are key to its potential in polymerization and the formation of ordered molecular structures.

Precursors for Polymeric Materials (e.g., Mesogen-Jacketed Liquid Crystalline Polymers)

Theoretically, this compound could serve as a monomer or a modifying agent in the synthesis of specialized polymers. The carboxylic acid can be converted to an ester or amide, which can then be incorporated into a polymer backbone. The bromine atom offers a site for cross-coupling reactions, such as Suzuki or Sonogashira coupling, which are powerful methods for creating carbon-carbon bonds and building up complex polymeric architectures.

For instance, in the context of Mesogen-Jacketed Liquid Crystalline Polymers (MJLCPs), the rigid benzoic acid core could act as a mesogenic (liquid crystal-forming) unit. By attaching this unit to a polymer backbone, it is conceivable to synthesize polymers that exhibit liquid crystalline phases. The ethyl group could influence the packing of these mesogenic units, potentially affecting the temperature range and type of liquid crystalline phase observed.

Components in Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and halogen bonding, to construct large, well-defined assemblies. The carboxylic acid group of this compound is a prime candidate for forming strong hydrogen bonds, either with itself to form dimers or with other complementary molecules.

Furthermore, the bromine atom can participate in halogen bonding. This is a non-covalent interaction where the electrophilic region on the bromine atom interacts with a Lewis base. By carefully selecting other molecular components, this compound could be used to direct the assembly of complex supramolecular structures like rosettes, chains, or networks. These assemblies could have applications in areas such as crystal engineering, host-guest chemistry, and the development of "smart" materials.

Catalysis and Reagent Development

The electronic properties and reactive sites of this compound suggest its potential utility in the field of catalysis, particularly in the development of new ligands for organometallic catalysts.

Development of Ligands for Organometallic Catalysis

Ligands are molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst. The properties of the ligand are crucial in determining the activity and selectivity of the catalyst. This compound could be chemically modified to create novel ligands.

For example, the carboxylic acid could be used to anchor the molecule to a metal center, while the bromine atom could be replaced with a phosphine (B1218219), amine, or other coordinating group through cross-coupling reactions. The electronic nature of the benzene (B151609) ring, influenced by the ethyl and bromo substituents, would in turn affect the properties of the resulting metal complex.

Role in Novel Catalytic Systems

Beyond ligand development, the compound itself might play a role in certain catalytic systems. For instance, the carboxylic acid group could act as a proton shuttle or a co-catalyst in acid-catalyzed reactions. While there is no specific literature to confirm this for this compound, benzoic acid derivatives are known to participate in various catalytic processes.

Precursors for Specialized Chemical Synthesis

The combination of reactive sites on this compound makes it a potentially valuable starting material for the synthesis of more complex and specialized molecules. Chemical suppliers often categorize it as a "material building block," highlighting its role as a foundational component for creating a diverse range of chemical structures. alfa-chemical.com

For example, the bromine atom can be readily converted to other functional groups through nucleophilic aromatic substitution or organometallic intermediates. The carboxylic acid can be reduced to an alcohol, converted to an acyl halide, or participate in a variety of condensation reactions. This versatility allows for the targeted synthesis of a wide array of derivatives with potentially interesting biological or material properties. One of the known synthetic routes to this compound is from 2,4-Dibromobenzoic acid.

Below is a table summarizing the potential synthetic transformations of this compound:

| Reactive Site | Potential Transformation | Resulting Functional Group | Potential Application of Product |

| Bromine Atom | Suzuki Coupling | Biaryl | Ligand synthesis, functional materials |

| Bromine Atom | Sonogashira Coupling | Aryl-alkyne | Electronic materials, pharmaceuticals |

| Bromine Atom | Buchwald-Hartwig Amination | Aryl-amine | Pharmaceuticals, organic electronics |

| Carboxylic Acid | Esterification | Ester | Polymer monomer, fragrance component |

| Carboxylic Acid | Amidation | Amide | Bioactive molecules, polymer synthesis |

| Carboxylic Acid | Reduction | Benzyl alcohol | Precursor for further synthesis |

Pharmaceutical Intermediates and Lead Compound Scaffolds

The core structure of this compound can be strategically modified to generate a library of compounds for screening against various biological targets. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, allowing for the exploration of structure-activity relationships (SAR). The bromine atom is particularly useful as a handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. These reactions enable the introduction of a wide range of substituents at the 2-position, leading to diverse molecular architectures.

For instance, research on other brominated benzoic acid derivatives has demonstrated their potential in developing bioactive compounds. Derivatives of 2-bromo-5-methoxybenzoic acid have been synthesized and evaluated for their analgesic, antifungal, and antibacterial activities. nih.gov Similarly, novel derivatives of 4-fluorobenzoic acid have been investigated as potential antimicrobial agents. researchgate.net These examples highlight the general principle that halogenated benzoic acids are valuable scaffolds in the design of new therapeutic agents. By analogy, this compound can be envisioned as a precursor to a variety of lead compounds. For example, the bromine atom could be displaced by a nitrogen-containing heterocycle to create novel antibacterial or anticancer agents. The ethyl group, while seemingly simple, can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.

The following table outlines the key structural features of this compound and their potential roles in the synthesis of pharmaceutical intermediates:

| Structural Feature | Potential for Modification | Relevance in Drug Discovery |

| Carboxylic Acid | Esterification, Amidation, Reduction | Improves pharmacokinetic properties, introduces new interaction points with biological targets. |

| Bromine Atom | Nucleophilic substitution, Cross-coupling reactions (e.g., Suzuki, Sonogashira) | Allows for the introduction of diverse functional groups and the construction of complex molecular scaffolds. |

| Ethyl Group | Limited direct modification, influences overall molecular properties | Affects lipophilicity, metabolic stability, and binding interactions with target proteins. |

| Benzene Ring | Electrophilic substitution (under specific conditions) | Provides a rigid scaffold for the spatial arrangement of functional groups. |

Agrochemical and Dye Precursor Synthesis

In addition to its applications in the pharmaceutical sector, this compound and its analogs are valuable intermediates in the synthesis of agrochemicals and dyes. The structural motifs present in this compound are relevant to the design of molecules with desired biological or colorimetric properties.

In the field of agrochemicals, halogenated and alkyl-substituted benzoic acids are common precursors to pesticides and herbicides. A notable example is the use of 4-Bromo-2-methylbenzoic acid, a close structural analog of this compound, in the synthesis of an intermediate for the ectoparasiticide Fluralaner. google.com This underscores the importance of the bromo- and alkyl-substituted benzoic acid framework in constructing complex and effective agrochemical agents. The synthetic strategies employed for Fluralaner could, in principle, be adapted to utilize this compound, potentially leading to new proprietary compounds with desired pesticidal activities. The bromine atom can serve as a key reactive site for building the core structure of the final product through various coupling reactions.

The synthesis of dyes often involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. While this compound itself is not a dye, it can be chemically modified to become a precursor for azo dyes. For instance, the introduction of an amino group onto the benzene ring, which could be achieved through a multi-step synthesis involving nitration and subsequent reduction, would transform it into a suitable diazo component. The synthesis of azo dyes from substituted benzoic acids, such as 3-amino-4-methyl-benzoic acid and 2-Amino-5-Bromo benzoic acid, has been reported. rasayanjournal.co.injocpr.com These examples demonstrate the utility of the benzoic acid scaffold in dye chemistry. The presence of the bromine and ethyl groups in this compound could potentially influence the color and fastness properties of the resulting dyes.

The following table summarizes the potential applications of this compound as a precursor in the agrochemical and dye industries:

| Industry | Potential Application | Key Chemical Transformations |

| Agrochemicals | Synthesis of insecticides, herbicides, and fungicides. | Cross-coupling reactions at the bromine position, modification of the carboxylic acid group. |

| Dyes | Precursor to azo dyes after functional group modification. | Nitration followed by reduction to introduce an amino group for diazotization. |

Future Research Directions and Unexplored Avenues for 2 Bromo 4 Ethylbenzoic Acid

Development of Sustainable and Economically Viable Synthesis Routes

While syntheses for bromo-benzoic acid derivatives exist, a primary focus for future research will be the development of more sustainable and economically viable production methods. Current industrial syntheses for related compounds often rely on traditional methods that may involve harsh reagents or produce significant waste. Future work should prioritize "green chemistry" principles to minimize environmental impact and improve cost-effectiveness.

Key areas for investigation include:

Catalytic C-H Activation/Bromination: Direct, selective bromination of 4-ethylbenzoic acid using innovative catalytic systems could offer a more atom-economical route, avoiding the need for pre-functionalized starting materials and reducing waste streams.

Flow Chemistry Processes: Transitioning from batch to continuous flow synthesis can enhance safety, improve reaction control, and allow for more efficient and scalable production. This approach is particularly advantageous for reactions that are exothermic or require precise control of reaction parameters.

Alternative Brominating Agents: Investigating the use of less hazardous and more recyclable brominating agents, moving away from elemental bromine where possible, will be crucial for developing environmentally benign processes.

Biocatalysis: Exploring enzymatic pathways for the synthesis of 2-Bromo-4-ethylbenzoic acid could offer unparalleled selectivity under mild reaction conditions, representing a significant leap in sustainable chemical manufacturing.

Developing a feasible synthetic route that starts from inexpensive, readily available materials is essential for the industrial application of this compound and its derivatives. thieme-connect.com

Discovery of Unprecedented Reactivity and Reaction Pathways

The unique substitution pattern of this compound, featuring ortho-bromo and para-ethyl groups, provides a rich scaffold for exploring novel chemical reactivity. The interplay between the electron-withdrawing carboxylic acid and bromine atom, and the electron-donating ethyl group, can be exploited to uncover unprecedented reaction pathways.

Future research could focus on:

Novel Cross-Coupling Reactions: While Suzuki and Sonogashira couplings are common, high-throughput screening could uncover new catalytic systems that enable previously inaccessible or challenging cross-coupling reactions at the bromine position. This could lead to the rapid synthesis of diverse libraries of derivatives.

Ortho-Functionalization: Investigating novel methods for selective functionalization at the positions adjacent to the existing substituents could lead to the synthesis of highly complex and sterically hindered molecules that are otherwise difficult to access.

Photoredox and Electrochemical Methods: Utilizing light or electricity to drive reactions can enable unique transformations under mild conditions. chemrxiv.org Exploring the photoredox and electrochemical reactivity of this compound could unlock new reaction pathways for derivatization.

Mechanistic Studies: Detailed mechanistic investigations of known and newly discovered reactions will provide fundamental insights into the compound's reactivity. researchgate.net This understanding is crucial for rationally designing new synthetic routes and predicting reaction outcomes. The exploration of its use in mutasynthesis to create novel ansamitocin analogs is an example of leveraging its unique structure for biological applications. acs.org

Advancements in Predictive Computational Modeling for this compound Derivatives

Computational chemistry and in silico modeling are powerful tools for accelerating the discovery and optimization of new molecules. nih.gov Applying these methods to this compound and its derivatives can significantly reduce the time and resources required for experimental studies.

Key future directions include:

QSAR and QSPR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can help predict the biological activity and physicochemical properties of novel derivatives. researchgate.net Techniques like graph neural networks can be employed to predict chemical parameters and reactivity, such as Hammett constants, for a wide range of substituted benzoic acids. researchgate.net

Molecular Docking and Simulation: For derivatives designed as potential therapeutic agents or enzyme inhibitors, molecular docking and dynamics simulations can predict binding affinities and modes of interaction with biological targets. nih.govnih.gov This allows for the rational design of more potent and selective compounds.

Reaction Mechanism and Catalyst Design: Computational methods can be used to elucidate complex reaction mechanisms, identify transition states, and predict reaction kinetics. acs.org This knowledge can guide the design of more efficient catalysts for the synthesis and functionalization of this compound.

Predictive Toxicology: In silico models can be used to assess the potential toxicity of new derivatives early in the design process, helping to prioritize compounds with more favorable safety profiles. researchgate.net

Integration with High-Throughput Experimentation and Automation in Research

High-Throughput Experimentation (HTE) and laboratory automation have revolutionized chemical research by enabling the rapid screening of vast numbers of experiments in parallel. nih.gov Integrating these technologies into the study of this compound will dramatically accelerate the pace of discovery.

Future applications of HTE include:

Reaction Optimization: HTE platforms can be used to rapidly screen hundreds of reaction conditions (e.g., catalysts, ligands, solvents, bases, temperatures) to identify the optimal parameters for a given transformation. researchgate.net This is particularly useful for challenging cross-coupling reactions or for developing novel synthetic methodologies. nih.gov

Discovery of New Catalysts and Reagents: Automated screening of catalyst and ligand libraries can lead to the serendipitous discovery of new and more effective systems for reactions involving this compound.

Synthesis of Compound Libraries: By combining HTE with automated synthesis platforms, large and diverse libraries of this compound derivatives can be generated for screening in drug discovery or materials science applications.

Coupling with Flow Chemistry: The combination of HTE for initial screening and continuous flow chemistry for optimization and scale-up provides a powerful workflow for the rapid development of robust chemical processes. rsc.org This synergy allows for a seamless transition from discovery to production. purdue.edu

By embracing these future research directions, the scientific community can unlock the full potential of this compound, leading to innovations in sustainable chemistry, synthetic methodology, computational design, and automated discovery.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-4-ethylbenzoic acid?

The synthesis typically involves halogenation and functional group modification. For brominated benzoic acid derivatives, a two-step approach is often employed:

- Halogenation : Bromination of a benzoic acid precursor using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., light or catalytic initiation) .

- Ethyl Group Introduction : Friedel-Crafts alkylation or coupling reactions (e.g., Suzuki-Miyaura) to introduce the ethyl group at the 4-position. Reaction optimization may involve catalysts like palladium for cross-coupling .

- Purification : Recrystallization or column chromatography is recommended for isolating high-purity products, as demonstrated in protocols for analogous brominated benzoic acids .

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and integration ratios. For example, aromatic protons in bromo-substituted benzoic acids typically appear downfield (δ 7.5–8.5 ppm) .

- Infrared Spectroscopy (IR) : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1680 cm⁻¹) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, ensuring correct molecular formula identification .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods for volatile reagents .

- Storage : Store in airtight containers away from oxidizers and strong acids/bases to prevent unintended reactions .

- Waste Disposal : Segregate halogenated waste and comply with institutional guidelines for hazardous organic compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, as their efficiency varies with ligand systems .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while temperature control (e.g., reflux at 80–100°C) minimizes side reactions .

- Kinetic Monitoring : Use thin-layer chromatography (TLC) or in-situ NMR to track reaction progress and identify quenching points for maximum yield .

Q. How can contradictory biological activity data for brominated benzoic acid derivatives be resolved?

- Structure-Activity Relationship (SAR) Studies : Compare analogues (e.g., 2-Bromo-4-ethyl vs. 4-Bromo-2-methyl derivatives) to isolate substituent effects. For example, ethyl groups may enhance lipophilicity and membrane permeability .

- Dose-Response Assays : Perform replicated dose curves to distinguish true bioactivity from assay noise. Statistical tools (e.g., ANOVA) can validate significance .

- Target Validation : Use knockout models or competitive binding assays to confirm specificity for suspected targets (e.g., enzyme modulation ).

Q. What strategies enable mechanistic studies of substituent effects in brominated benzoic acids?

- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic effects (e.g., bromine’s electron-withdrawing impact on carboxylate acidity) .

- Isotopic Labeling : Incorporate ¹³C or ²H isotopes to trace reaction pathways, such as electrophilic substitution regioselectivity .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .

Q. How can this compound be applied in drug discovery pipelines?

- Scaffold Development : Use it as a core structure for designing protease inhibitors or receptor antagonists, leveraging its rigidity and hydrogen-bonding capability .

- Biological Screening : Test against kinase panels or bacterial strains (e.g., E. coli) to identify lead compounds. For example, bromo-ethyl derivatives showed antimicrobial activity in related studies .

- Prodrug Modifications : Esterify the carboxylic acid to improve bioavailability, then hydrolyze in vivo for targeted activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.